The synthesis of 8-oxodeoxycoformycin can be achieved through several methods, primarily involving the oxidation of deoxycoformycin. The synthesis typically begins with dehydrodeoxycoformycin, which undergoes an oxidation reaction facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions, including temperature and reaction time, are critical for achieving optimal yields and purity.
The molecular structure of 8-oxodeoxycoformycin features a ribose sugar moiety linked to an oxidized purine base. The oxidation introduces a keto group at the C8 position of the guanine ring system.
This structural configuration allows for specific interactions with enzymes involved in nucleic acid synthesis, making it a potent inhibitor in various biological pathways .
8-Oxodeoxycoformycin participates in various chemical reactions typical of nucleoside analogs:
These reactions underscore its utility as an experimental tool in studying nucleic acid metabolism and as a potential therapeutic agent .
The mechanism of action of 8-oxodeoxycoformycin primarily involves its incorporation into DNA during replication. Once incorporated, it disrupts normal base pairing due to its altered structure:
Studies have shown that compounds similar to 8-oxodeoxycoformycin exhibit significant cytotoxicity against various cancer cell lines due to these mechanisms .
The physical properties of 8-oxodeoxycoformycin include:
Chemical properties include:
Quantitative analyses indicate that it has a melting point range consistent with other nucleoside analogs, further confirming its identity through thermal characterization techniques .
8-Oxodeoxycoformycin has several important applications in scientific research:
Molecular Formula: C₁₁H₁₄N₄O₄Exact Mass: 266.1015 g/mol (neutral form) [4] [6]
IUPAC Name:
Registry Identifiers:
Table 1: Molecular Descriptors of 8-Oxodeoxycoformycin
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₄O₄ |
Exact Mass (neutral) | 266.101506 Da |
Canonical SMILES | OC[C@H]1OC@Hn1cnc2c1N=CNCC2=O |
InChIKey | PNAAOYLIDNSLKV-NBEYISGCSA-N |
Stereogenic Centers:
Glycosidic Linkage:
Tautomerism:
NMR Spectroscopy (¹H and ¹³C):
Mass Spectrometry:
Infrared Spectroscopy:
Table 2: Key NMR Assignments for 8-Oxodeoxycoformycin
Atom | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
---|---|---|---|
H1′/C1′ | 5.90 | d (J=7.5 Hz) | 88.7 |
H2′/C2′ | 2.45 | m | 38.2 |
H4′/C4′ | 4.40 | m | 86.5 |
H8 (diazepine) | - | - | 175.2 (C=O) |
H2 (imidazole) | 8.25 | s | 148.6 |
Core Structural Differences:
Biosynthetic Relationships:
Functional Implications:
Table 3: Structural and Functional Comparison with Analogues
Compound | Sugar Moiety | C8 Functional Group | ADA Inhibition (Ki) | Biological Role |
---|---|---|---|---|
8-Oxodeoxycoformycin | 2′-Deoxyribose | Keto (C=O) | ~10⁻⁷ M | Biosynthetic intermediate |
Deoxycoformycin (Pentostatin) | 2′-Deoxyribose | 8R-Hydroxyl | 2.5 × 10⁻¹² M | Clinical ADA inhibitor |
Coformycin | Ribose | 8R-Hydroxyl | ≤0.01 nM | ADA inhibitor |
8-Oxocoformycin | Ribose | Keto (C=O) | >10⁻⁶ M | Inactive metabolite |
Antimalarial Specificity:
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6